molecular formula C16H29N5O8 B040064 DTPA-BMA CAS No. 119895-95-3

DTPA-BMA

Cat. No.: B040064
CAS No.: 119895-95-3
M. Wt: 419.43 g/mol
InChI Key: RZESKRXOCXWCFX-UHFFFAOYSA-N
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Description

Caldiamide is a chemical compound with the molecular formula C16H27CaN5O8. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. Caldiamide is particularly noted for its role as a contrast agent in magnetic resonance imaging (MRI) due to its unique chemical properties .

Mechanism of Action

Target of Action

DTPA-BMA, also known as Caldiamide or Diethylenetriaminepentaacetic acid, is a synthetic polyamino carboxylic acid . It primarily targets transuranic radionuclides, such as plutonium, americium, and curium . These radionuclides are harmful when internally deposited in the body .

Mode of Action

The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides . This exchange forms higher affinity complexes, which are then eliminated by glomerular filtration into the urine .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the sequestration and elimination of harmful radionuclides. By forming stable complexes with these radionuclides, this compound facilitates their removal from the body, thereby reducing their harmful effects .

Pharmacokinetics

This compound is eliminated from the body through the kidneys . Its pharmacokinetic properties are such that it can effectively increase the rates of elimination of certain radionuclides . The pharmacokinetics of gadolinium-based contrast agents like this compound have been well described in both animals and humans .

Result of Action

The primary result of this compound’s action is the increased elimination of harmful radionuclides from the body . This can help to mitigate the effects of internal contamination by these substances . In addition, recent research has revealed the potential of this compound to induce apoptosis in tumor cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the use of liposomes as carriers of gadodiamide (Gd–DTPA–BMA) has shown great potential for cancer therapy . Furthermore, abiotic factors such as photolytic, radiolytic, and chemical degradation pathways can impact the rate of DTPA degradation .

Biochemical Analysis

Cellular Effects

DTPA-BMA has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . The compound is known to be stable, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of caldiamide involves several steps. One common method includes the dissolution of diethylenediamine pentacetic acid bis methylamide (DTPA-BMA) in distilled water. This solution is then reacted with calcium hydroxide, calcium acetate, and methoxy calcium to form a calcium-DTPA complex. Sodium hydroxide, methoxy natrium, or sodium hydride is then added to introduce sodium ions. The reaction mixture is filtered and the final product, caldiamide sodium, is crystallized using techniques like freeze-drying or spray drying .

Industrial Production Methods

For industrial-scale production, caldiamide sodium is purified through re-crystallization in an organic solvent, followed by beating the re-crystallized product in a polar aprotic solvent. This method ensures high purity and good yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Caldiamide undergoes various chemical reactions, including:

    Oxidation: Caldiamide can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with caldiamide include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are usually carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of caldiamide, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Caldiamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.

    Biology: Caldiamide has shown potential antimicrobial and antioxidant activities, making it useful in biological research.

    Medicine: As a contrast agent in MRI, caldiamide enhances the visibility of internal structures in medical imaging.

    Industry: It is used in the development of new materials and in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to caldiamide include:

    Gadodiamide: Another MRI contrast agent with similar properties.

    Diethylenetriamine pentaacetic acid (DTPA): A chelating agent used in various applications.

    Calcium-DTPA: A compound used for similar purposes as caldiamide.

Uniqueness

Caldiamide is unique due to its specific chemical structure, which allows it to function effectively as an MRI contrast agent. Its ability to form stable complexes with calcium and sodium ions enhances its utility in medical imaging and other applications .

Properties

IUPAC Name

2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O8/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZESKRXOCXWCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275659
Record name Caldiamide parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119895-95-3
Record name DTPA-BMA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119895-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caldiamide parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-bis(carboxymethyl)]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetreazatridecan-13-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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